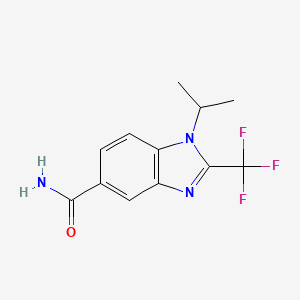

![molecular formula C14H16FN3O3 B6299113 [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 2030426-49-2](/img/structure/B6299113.png)

[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C14H16FN3O3 and a molecular weight of 293.29 g/mol . It is not intended for human or veterinary use and is available for research use only .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which is a key component of the compound, has been widely studied due to their broad range of chemical and biological properties . Various synthetic routes have been reported, including the direct annulation of hydrazides with methyl ketones, the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides, and a mechanochemical synthesis involving the condensation of N-acylbenzotriazoles with acylhydrazides .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This ring is attached to a 4-fluoro-phenyl group and a carbamic acid tert-butyl ester group .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles have been extensively studied. These reactions often involve the formation or modification of the oxadiazole ring. For example, 1,3,4-oxadiazoles can be synthesized in high yields by treating 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.29 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, 1,3,4-oxadiazoles have been found to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They are known to interact with various biological targets, including enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase .

Future Directions

The future directions for research on this compound and related 1,3,4-oxadiazoles could involve further exploration of their biological activities and potential applications in drug development . Additionally, the development of new synthetic routes and strategies for structural modifications could also be areas of future research .

properties

IUPAC Name |

tert-butyl N-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVOBUGINPRUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299031.png)

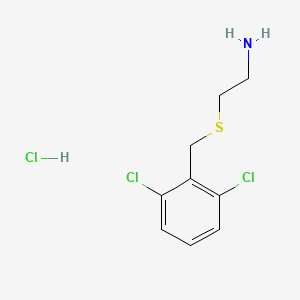

![C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299048.png)

![(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6299055.png)

![[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299056.png)

![[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299071.png)

![C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299077.png)

![C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299081.png)

![C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299095.png)

![C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride](/img/structure/B6299097.png)

![C-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299099.png)

![[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299106.png)

![[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299125.png)